Cas no 110882-60-5 (3-Fluoro-5-nitrobenzonitrile)

3-Fluoro-5-nitrobenzonitrile is a fluorinated aromatic nitrile compound with a nitro substituent, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both electron-withdrawing fluorine and nitro groups, enhances reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The compound's high purity and stability make it suitable for applications in agrochemical and medicinal chemistry, particularly in the development of bioactive molecules. Its nitrile group further allows for functional group transformations, enabling the synthesis of amides, carboxylic acids, and heterocycles. This compound is valued for its consistent performance in multi-step synthetic routes.
3-Fluoro-5-nitrobenzonitrile structure
3-Fluoro-5-nitrobenzonitrile structure
Product Name:3-Fluoro-5-nitrobenzonitrile
CAS No:110882-60-5
MF:C7H3FN2O2
MW:166.10932469368
MDL:MFCD05864356
CID:129003
PubChem ID:2759049
Update Time:2025-06-08

3-Fluoro-5-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-nitrobenzonitrile
    • Benzonitrile,3-fluoro-5-nitro-
    • 3-Cyano-5-fluoronitrobenzene
    • 3-Fluoro-5-nitro-benzonitrile
    • Benzonitrile, 3-fluoro-5-nitro-
    • PubChem10113
    • GPVDTRGEVKDJOI-UHFFFAOYSA-N
    • 5-fluoro-3-nitrobenzenecarbonitrile
    • SBB087968
    • WT82447
    • RP22862
    • CM13104
    • AS05859
    • ST2410698
    • AB003475
    • AB0034759
    • X8963
    • SCHEMBL2303201
    • FT-0694487
    • A21184
    • A849752
    • DTXSID70374629
    • MFCD05864356
    • 110882-60-5
    • CS-0043824
    • GS-3653
    • AKOS005259196
    • AC-26134
    • EN300-123341
    • J-512534
    • DB-014281
    • MDL: MFCD05864356
    • Inchi: 1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
    • InChI Key: GPVDTRGEVKDJOI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#N)C=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 166.01800
  • Monoisotopic Mass: 166.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 50°C
  • Boiling Point: 255.3±25.0 ºC (760 Torr),
  • Flash Point: 108.2±23.2 ºC,
  • Refractive Index: 1.553
  • Solubility: Very slightly soluble (0.22 g/l) (25 º C),
  • PSA: 69.61000
  • LogP: 2.12878
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-Fluoro-5-nitrobenzonitrile Security Information

3-Fluoro-5-nitrobenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Fluoro-5-nitrobenzonitrile Production Method

Additional information on 3-Fluoro-5-nitrobenzonitrile

Introduction to 3-Fluoro-5-nitrobenzonitrile (CAS No. 110882-60-5)

3-Fluoro-5-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 110882-60-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic benzonitrile derivatives, characterized by its unique structural and electronic properties, which make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 3-Fluoro-5-nitrobenzonitrile consists of a benzene ring substituted with a nitrile group at the 1-position, a nitro group at the 5-position, and a fluorine atom at the 3-position. This arrangement imparts distinct reactivity and functionality, making it a versatile building block for constructing more complex molecules. The presence of both electron-withdrawing groups (nitro and nitrile) and an electron-donating fluorine atom creates a balance of electronic effects that influences its chemical behavior.

In recent years, 3-Fluoro-5-nitrobenzonitrile has been extensively studied for its potential applications in medicinal chemistry. The nitro group can be reduced to an amine, providing access to fluorinated aromatic amines, which are prevalent in many bioactive compounds. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids or be converted into other functional groups such as amides or esters. These transformations make 3-Fluoro-5-nitrobenzonitrile a crucial intermediate in the synthesis of various pharmacophores.

One of the most compelling aspects of 3-Fluoro-5-nitrobenzonitrile is its role in the development of novel therapeutic agents. Fluorinated aromatic compounds are known for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. For instance, recent studies have demonstrated the utility of fluorinated nitroaromatics in the design of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The structural features of 3-Fluoro-5-nitrobenzonitrile align well with these requirements, making it an attractive scaffold for drug discovery.

Moreover, the fluorine atom in 3-Fluoro-5-nitrobenzonitrile contributes to its unique physicochemical properties, including lipophilicity and metabolic resistance. These characteristics are particularly important in medicinal chemistry, where optimizing drug-like properties is critical for achieving therapeutic efficacy. The nitro group further enhances these attributes by providing a site for selective functionalization and by influencing the electronic distribution across the molecule.

Recent advancements in synthetic methodologies have also highlighted the importance of 3-Fluoro-5-nitrobenzonitrile as a precursor in multi-step syntheses. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents onto the benzene ring, expanding the library of possible derivatives. These techniques have enabled researchers to explore new chemical spaces and identify novel bioactive molecules with improved pharmacological profiles.

The pharmaceutical industry has shown particular interest in 3-Fluoro-5-nitrobenzonitrile due to its potential as a lead compound or intermediate for several therapeutic areas. Anticancer agents, antiviral drugs, and anti-inflammatory medications are among the areas where this compound has been investigated. Its ability to serve as a versatile building block allows for rapid diversification of molecular structures, facilitating high-throughput screening and lead optimization campaigns.

In agrochemical research, 3-Fluoro-5-nitrobenzonitrile has been explored as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound contribute to its efficacy against various pests while maintaining environmental safety profiles. The incorporation of fluorine into agrochemicals often enhances their stability and bioavailability, making them more effective at lower concentrations.

The synthesis of 3-Fluoro-5-nitrobenzonitrile itself is an area of active research, with efforts focused on developing efficient and scalable methods. Traditional approaches involve nitration followed by halogenation or fluorination of pre-existing aromatic systems. However, modern synthetic strategies increasingly employ catalytic methods that improve yield and reduce waste. These innovations align with broader trends in green chemistry aimed at minimizing environmental impact while maximizing efficiency.

From an industrial perspective, the demand for high-purity 3-Fluoro-5-nitrobenzonitrile has driven advancements in purification technologies such as crystallization, distillation, and chromatography. Ensuring consistency and quality is essential for pharmaceutical applications where impurities can affect safety and efficacy. Manufacturers must adhere to stringent regulatory standards to guarantee that products meet the required specifications for use in drug development.

The future prospects for 3-Fluoro-5-nitrobenzonitrile are promising, with ongoing research exploring its potential in emerging fields such as biologics and gene therapy. Its structural versatility allows it to be incorporated into larger molecules through polymerization or conjugation techniques. These applications could open new avenues for treating complex diseases that require targeted therapeutic interventions.

In conclusion,3-Fluoro-5-nitrobenzonitrile (CAS No. 110882-60-5) is a multifaceted compound with significant utility across multiple domains of chemical research and application. Its unique structural features make it an invaluable intermediate for synthesizing pharmacologically relevant molecules, while its adaptability supports innovation in synthetic methodologies. As research continues to uncover new possibilities,3-fluoro-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*n*-*i*-*t*-*r*-*o*-*b*-*e*n*zo*n*-*i*-*n*i*t*r*-*i*le* will undoubtedly remain at the forefront of scientific exploration.

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